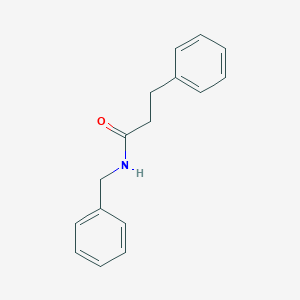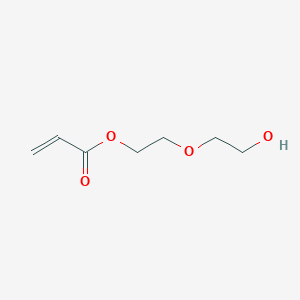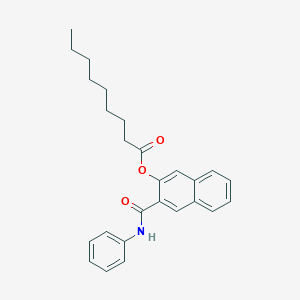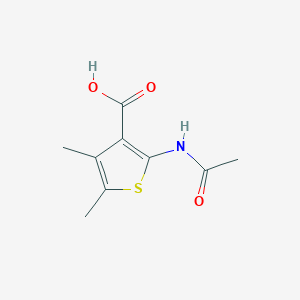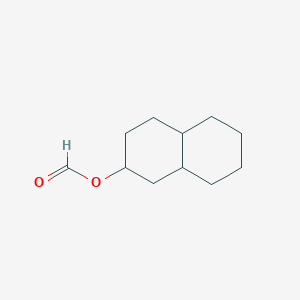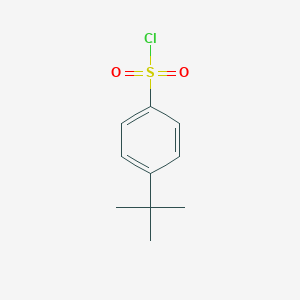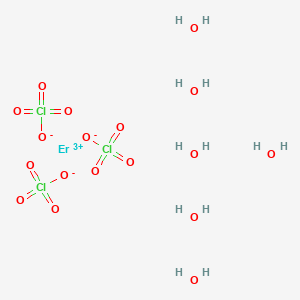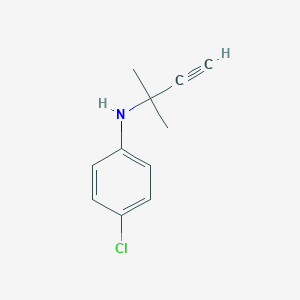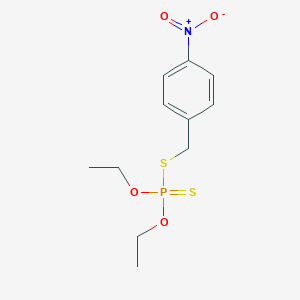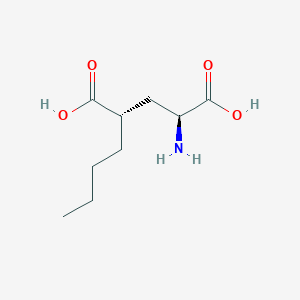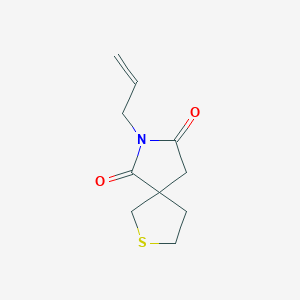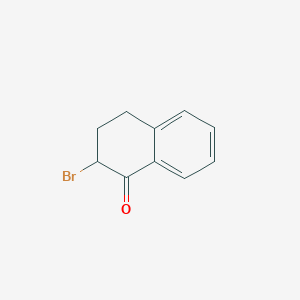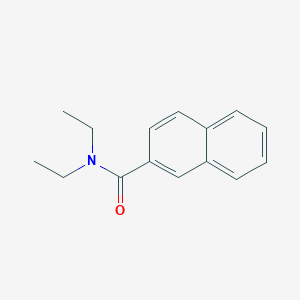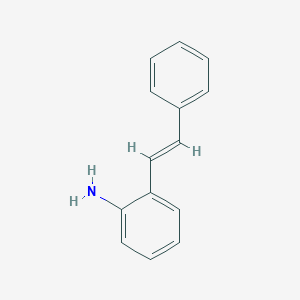
2-((E)-2-Phenylethenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-2-Phenylethenyl)aniline, commonly known as trans-stilbene aniline, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has a trans-stilbene backbone, which is a derivative of stilbene, and an aniline group. The presence of both of these functional groups makes trans-stilbene aniline an important compound for various applications in the field of chemistry and biology.
Mechanism Of Action
The mechanism of action of trans-stilbene aniline is not well-understood, but it is believed to involve the interaction of the aniline group with various biological targets. The stilbene backbone of this compound is also believed to play a role in its mechanism of action, as it is known to exhibit various biological activities, such as antioxidant and anti-inflammatory properties.
Biochemical And Physiological Effects
Trans-stilbene aniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound has antioxidant and anti-inflammatory properties, which may make it useful for the treatment of various diseases, such as cancer and neurodegenerative disorders. Trans-stilbene aniline has also been shown to exhibit antimicrobial properties, which may make it useful for the treatment of various bacterial and fungal infections.
Advantages And Limitations For Lab Experiments
Trans-stilbene aniline has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on trans-stilbene aniline. One potential area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of the mechanism of action of this compound, which may help to elucidate its potential applications in various fields of science. Additionally, research on the potential therapeutic applications of trans-stilbene aniline may lead to the development of new treatments for various diseases.
Synthesis Methods
Trans-stilbene aniline can be synthesized through a variety of methods, including the reaction of aniline with trans-stilbene dibromide or the reaction of trans-stilbene with aniline in the presence of a catalyst. The synthesis of trans-stilbene aniline can also be achieved through the reduction of trans-stilbene azide or trans-stilbene nitro compound.
Scientific Research Applications
Trans-stilbene aniline has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of materials science, where it is used as a building block for the synthesis of various organic materials, such as liquid crystals and polymers. Trans-stilbene aniline has also been studied for its potential applications in the field of optoelectronics, where it is used as a fluorescent probe for the detection of various analytes.
properties
CAS RN |
13066-19-8 |
|---|---|
Product Name |
2-((E)-2-Phenylethenyl)aniline |
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C14H13N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,15H2/b11-10+ |
InChI Key |
BIEFDNUEROKZRA-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



